molecular formula C27H32FN6O13P B10860185 Rovafovir etalafenamide citrate CAS No. 1034559-30-2

Rovafovir etalafenamide citrate

Cat. No.: B10860185
CAS No.: 1034559-30-2
M. Wt: 698.5 g/mol
InChI Key: UQNIBOGIUNYYCZ-PDIMESFMSA-N
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Description

Rovafovir etalafenamide citrate is an investigational drug primarily developed for the treatment of HIV-1 infection. It is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148. While this compound itself does not exhibit antiviral activity, it is metabolized in the body to produce the active antiviral compound GS-9148 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovafovir etalafenamide citrate involves multiple steps, including the preparation of the phosphonamidate fragment and the coupling of this fragment with a nucleoside. The key steps include:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic process to produce the compound in multi-kilogram quantities. This requires optimization of reaction conditions, purification steps, and impurity control strategies to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Rovafovir etalafenamide citrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is GS-9148, which exhibits antiviral activity against HIV-1 .

Scientific Research Applications

Rovafovir etalafenamide citrate has several scientific research applications, including:

Mechanism of Action

Rovafovir etalafenamide citrate exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

    Tenofovir alafenamide: Another nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1.

    Tenofovir disoproxil fumarate: A prodrug of tenofovir, used for the same purpose.

Uniqueness

Rovafovir etalafenamide citrate is unique due to its ability to inhibit reverse transcriptase in viruses containing major mutations associated with resistance to other nucleoside analog reverse-transcriptase inhibitors . This makes it a valuable option for treating HIV-1 infections that are resistant to other treatments.

Properties

CAS No.

1034559-30-2

Molecular Formula

C27H32FN6O13P

Molecular Weight

698.5 g/mol

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H24FN6O6P.C6H8O7/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,16-,20+,35-;/m0./s1

InChI Key

UQNIBOGIUNYYCZ-PDIMESFMSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N[P@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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